[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate
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Overview
Description
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate is a compound that features an indole moiety, which is a significant structure in many bioactive molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound combines the indole structure with a cyclopropylamino group, potentially enhancing its biological activity and making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate typically involves multiple steps. One common route starts with the preparation of 4-(1H-indol-3-yl)butanoic acid, which is then esterified to form ethyl 4-(1H-indol-3-yl)butanoate. This ester is further reacted with cyclopropylamine under specific conditions to yield the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C3 positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets. The indole moiety can bind to various biological receptors, influencing cellular pathways. The cyclopropylamino group may enhance its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid. Compared to these compounds, [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate may exhibit unique biological activities due to the presence of the cyclopropylamino group. This structural difference can lead to variations in its chemical reactivity and biological interactions .
Properties
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(19-13-8-9-13)11-22-17(21)7-3-4-12-10-18-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,18H,3-4,7-9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQGLFBBHAQPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC(=O)CCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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